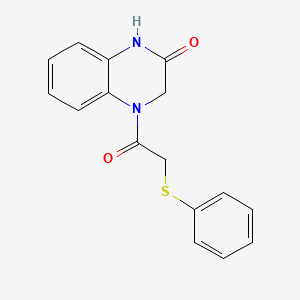

4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQCYWSWOPMRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-aminobenzylamine with phenylthioacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinoxaline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that quinoxaline derivatives can exhibit significant anticancer activity. For instance, compounds similar to 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one have been evaluated for their effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.0 | |

| Compound B | DU-145 (prostate cancer) | 10.0 | |

| Compound C | T24 (bladder cancer) | 8.0 |

These findings suggest that the compound may also target critical pathways involved in tumor growth and apoptosis.

Antimicrobial Activity

Quinoxaline derivatives have shown promise in antimicrobial applications. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function:

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| S. aureus | Moderate activity | |

| Mycobacterium tuberculosis | Potential activity |

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various quinoxaline derivatives, including our compound of interest, against multiple cancer cell lines. The results demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, This compound was tested against a panel of bacterial strains. The compound exhibited notable inhibitory effects against E. coli and moderate activity against S. aureus, suggesting its potential utility in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylthioacetyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Derivatives and Antitumor Activity

Key Observations:

- Antiproliferative Potency: Quinazolin-4-yl derivatives (e.g., 6a) exhibit sub-nanomolar GI₅₀ values due to enhanced tubulin-binding affinity from the lactam C-ring . The phenylthioacetyl group in the target compound may offer similar potency, but data are pending.

- The phenylthio group in the target compound may exhibit comparable intermolecular interactions.

- Scaffold Flexibility : Derivatives like Y81 (pyridinylcarbonyl) and benzyl analogs demonstrate the scaffold’s adaptability for diverse substituents, enabling optimization of pharmacokinetic properties .

Mechanistic Insights

- Tubulin Inhibition : Compounds such as 6a and 2 (4-(2-methylquinazolin-4-yl) derivatives) disrupt microtubule dynamics by binding to the colchicine site, inducing G2/M phase arrest . The phenylthioacetyl group’s electron density may alter binding kinetics compared to quinazolinyl or benzyl groups.

- sGC Activation: Carboxylic acid derivatives (e.g., mono-/di-carboxylic 3,4-dihydroquinoxalinones) activate soluble guanylate cyclase (sGC), highlighting the scaffold’s dual applicability in cancer and cardiovascular therapeutics . The phenylthio group’s lipophilicity may reduce solubility compared to carboxylic acids, necessitating formulation adjustments.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Melting points correlate with crystallinity; hydrogen-bonding motifs (as in ) may elevate melting points .

Biological Activity

4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core, known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-aminobenzylamine with phenylthioacetic acid under acidic conditions, leading to the formation of the quinoxaline ring through cyclization. Key reaction conditions include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate this process .

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study reported that several 3,4-dihydroquinoxalin-2(1H)-one derivatives displayed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 4-(2-(phenylthio)acetyl)-... | TBD | TBD |

| Compound 5i | 100 | Good |

| Compound 5j | 200 | Moderate |

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Similar quinoxaline derivatives have shown promising results in inhibiting cancer cell proliferation. For example, in vitro studies indicated that certain derivatives could disrupt microtubule formation and induce apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the effects of quinoxaline derivatives on various cancer cell lines, compounds exhibited IC50 values ranging from 0.5 to 1.5 µM against colorectal cancer cells (SW620 and HCT116). These findings suggest that this compound may possess similar anticancer activity .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the phenylthioacetyl group may enhance its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. This interaction could potentially modulate cellular responses and contribute to its antimicrobial and anticancer effects .

Q & A

Q. What are the established synthetic routes for 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution of 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one with phenylmethanethiol in ethanol under reflux (8–10 hours). Sodium bicarbonate is used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (chloroform:ethyl acetate, 7:3). The product is purified by recrystallization from ethanol, yielding crystalline solids .

- Key Parameters :

- Solvent: Absolute ethanol.

- Temperature: Reflux (~78°C).

- Stoichiometry: 1:1 molar ratio of chloroacetyl precursor to phenylmethanethiol.

- Optimization Tips : Microwave-assisted synthesis (e.g., 120°C, 30 minutes) can reduce reaction time, as demonstrated for structurally similar quinoxalinones .

Q. How is the compound structurally characterized using X-ray crystallography and spectroscopic methods?

- X-ray Crystallography : The non-planar quinoxalinone ring and intermolecular N–H···O hydrogen bonds forming centrosymmetric dimers are resolved using SHELX programs (e.g., SHELXL for refinement). ORTEP-3 diagrams visualize thermal ellipsoids and hydrogen-bonding networks .

- Spectroscopic Validation :

- 1H/13C NMR : Peaks for the phenylthioacetyl group (δ ~3.8 ppm for S–CH2, δ ~7.3–7.5 ppm for aromatic protons) .

- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., C16H15N2O2S: 299.0856) .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of this compound and its derivatives?

- Mechanism : Derivatives with the 3,4-dihydroquinoxalin-2(1H)-one scaffold act as tubulin-binding agents, disrupting tumor vasculature by targeting endothelial cell microtubules. This induces ischemia and necrosis in solid tumors .

- Supporting Data :

- IC50 Values : Analogues show sub-micromolar activity in cytotoxicity assays (e.g., 0.2 µM against MCF-7 cells) .

- Molecular Docking : The phenylthioacetyl group occupies the colchicine-binding site of β-tubulin, validated using AutoDock Vina .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- SAR Strategies :

- Substituent Modifications : Introducing electron-withdrawing groups (e.g., –CN, –F) on the phenyl ring enhances tubulin-binding affinity. For example, 4-cyanophenyl derivatives show 5-fold higher activity than unsubstituted analogues .

- Scaffold Hybridization : Fusion with quinazoline or pyrido[3,2-d]pyrimidine rings improves solubility and target selectivity .

- Data Table :

| Derivative | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| 6l | 4-CN | 0.22 | Tubulin |

| 6m | 3-CN | 0.18 | Tubulin |

| KB4 | 2-Cl | 0.15 | BRD4 |

Q. What computational methods predict binding interactions with biological targets like BRD4 bromodomains?

- Protocol :

Docking : Use AutoDock Vina to simulate ligand placement in the BRD4 acetyl-lysine binding pocket (PDB: 4YH4).

MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability.

MM-PBSA : Calculate binding free energies (−ΔG ~8.5 kcal/mol) .

- Key Interaction : The carbonyl oxygen forms hydrogen bonds with Asn140 and Tyr97 of BRD4 .

Methodological Challenges

Q. How are contradictions in biological activity data resolved across different assay systems?

- Approach :

- Dose-Response Validation : Repeat assays in triplicate using standardized cell lines (e.g., HUVECs for vascular disruption ).

- Off-Target Screening : Assess selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-tubulin targets.

Q. What strategies address low yields in copper-catalyzed alkynylation reactions for functionalizing the quinoxalinone core?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.